molecular formula C23H18O3 B11664930 7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one

7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11664930
M. Wt: 342.4 g/mol
InChI Key: WXOGRWMAPGLHCT-UHFFFAOYSA-N
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Description

7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C23H18O3 and a molecular weight of 342.398 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 4-phenyl-2H-chromen-2-one with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted chromen-2-one derivatives .

Scientific Research Applications

7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to fully understand its biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H18O3

Molecular Weight

342.4 g/mol

IUPAC Name

7-[(3-methylphenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C23H18O3/c1-16-6-5-7-17(12-16)15-25-19-10-11-20-21(18-8-3-2-4-9-18)14-23(24)26-22(20)13-19/h2-14H,15H2,1H3

InChI Key

WXOGRWMAPGLHCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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